Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Description

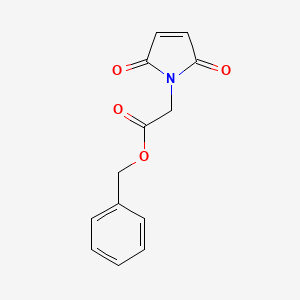

Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a heterocyclic compound featuring a maleimide core linked to a benzyl ester group. This structure confers unique reactivity, particularly in conjugation reactions, due to the electron-deficient nature of the maleimide moiety, which readily undergoes Michael addition or Diels-Alder cycloaddition with nucleophiles or dienes, respectively. The benzyl ester acts as a protecting group, enhancing stability during synthetic processes while allowing selective deprotection under hydrogenolysis conditions. This compound is widely utilized in bioconjugation, polymer chemistry, and as a precursor for functional materials .

Properties

CAS No. |

889097-01-2 |

|---|---|

Molecular Formula |

C13H11NO4 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

benzyl 2-(2,5-dioxopyrrol-1-yl)acetate |

InChI |

InChI=1S/C13H11NO4/c15-11-6-7-12(16)14(11)8-13(17)18-9-10-4-2-1-3-5-10/h1-7H,8-9H2 |

InChI Key |

PFUMJBUBHYLLFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of maleic anhydride with benzylamine under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide structure. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.

Cycloaddition: It can participate in Diels-Alder reactions due to the presence of the conjugated double bond.

Polymerization: The compound can undergo radical polymerization, making it useful in the synthesis of polymers

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, thiols, and dienes. Reaction conditions often involve the use of organic solvents and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted maleimides, polymers, and bioconjugates. For example, the reaction with thiols leads to the formation of thioether linkages, which are stable and useful in bioconjugation applications .

Scientific Research Applications

Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate primarily involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiols to form stable thioether linkages. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and polymer cross-linking .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl (maleimide) backbone but differ in substituents, leading to distinct chemical and application profiles:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate | Not provided | C₁₃H₁₁NO₄ | ~245.24 (estimated) | Benzyl ester |

| 2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate | 91574-33-3 | C₁₆H₁₂N₂O₆ | 328.28 | NHS ester, para-phenylmaleimide |

| 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate | 755750-61-3 | Not provided | Not provided | NHS ester, direct maleimide linkage |

| 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | 1775326-99-2 | C₁₁H₇NO₄ | 217.18 | Benzoic acid |

| 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide | Not provided | C₇H₉N₃O₂ | 167.17 | Hydrazide |

Biological Activity

Benzyl (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, often referred to in the literature as a derivative of pyrrolidine, has garnered interest due to its potential biological activities. This compound is part of a larger class of molecules known for various pharmacological effects, including anticonvulsant and anticancer properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 233.22 g/mol. The structure features a pyrrolidine ring with two keto groups at positions 2 and 5, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 2413428-36-9 |

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds related to benzyl pyrrolidine derivatives. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a close analog, exhibited broad-spectrum anticonvulsant activity across various animal models. It showed significant protective effects in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, indicating its potential as a candidate for treating different types of epilepsy with a favorable safety profile .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study focusing on thiazole-integrated pyrrolidinones demonstrated that similar structures exhibited promising cytotoxicity against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the phenyl ring was found to enhance activity against various cancer types.

Case Studies

- Anticonvulsant Testing : In a controlled experiment using the PTZ kindling model in mice, AS-1 demonstrated significant seizure protection at doses that did not impair motor coordination in rotarod tests. This suggests a robust therapeutic window for potential clinical applications .

- Cytotoxicity Assays : In vitro assays on human glioblastoma and melanoma cell lines revealed that certain benzyl pyrrolidine derivatives induced apoptosis more effectively than standard treatments. These findings support further exploration into their mechanisms of action and therapeutic applications .

ADME-Tox Profile

The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of this compound are crucial for its development as a therapeutic agent. Preliminary studies indicate:

- Absorption : Good permeability in artificial membrane assays suggests favorable absorption characteristics.

- Metabolism : Metabolic stability was confirmed using human liver microsomes with no significant inhibition of cytochrome P450 enzymes at therapeutic concentrations.

- Toxicity : No hepatotoxic effects were observed in HepG2 cell lines at concentrations up to 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.